molecular formula C19H23ClN6O B2732473 N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride CAS No. 1215550-44-9

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride

Cat. No.: B2732473
CAS No.: 1215550-44-9
M. Wt: 386.88
InChI Key: GOYUCUVNXFUXCV-UHFFFAOYSA-N
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Description

N2,N4-diethyl-N6-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine hydrochloride is a useful research compound. Its molecular formula is C19H23ClN6O and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Triazine derivatives have been synthesized and characterized for various applications, demonstrating their versatility in chemical research. For instance, triazine-centered dendrimeric ligands have been synthesized and characterized by elemental analysis, NMR, FT-IR spectroscopy, thermal analyses, and magnetic susceptibility measurements. These compounds are identified for their potential in creating multinuclear Fe(III) and Cr(III) complexes with unique magnetic behaviors (Uysal & Koc, 2010).

Antimicrobial Applications

Novel N-halamine precursors based on triazine have been synthesized and applied to cotton fabrics, showing excellent antimicrobial properties against S. aureus and E. coli O157:H7. This application demonstrates the potential of triazine derivatives in producing biocidal cellulosic fibers, offering an innovative approach to antimicrobial textiles (Jiang et al., 2014).

Corrosion Inhibition

Triazine derivatives have been studied as efficient corrosion inhibitors for steel in acidic media. These studies provide insights into the adsorption behavior and protective efficiency of triazine compounds, highlighting their application in protecting metal surfaces from corrosion (Yadav et al., 2015).

Environmental Applications

The synthesis and herbicidal activity of triazine derivatives have been explored, showing high inhibitory activity against specific plant species. This research indicates the potential of triazine compounds in agricultural applications as herbicides, providing a chemical basis for controlling unwanted vegetation (Lin-ying, 2009).

Material Science

Triazine-based compounds have been developed for applications in material science, such as the synthesis of nitrogen-doped mesoporous carbons for CO2 uptake and dye removal. These applications demonstrate the utility of triazine derivatives in environmental remediation and energy storage solutions (EL-Mahdy et al., 2020).

Properties

IUPAC Name

4-N,6-N-diethyl-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O.ClH/c1-3-20-17-23-18(21-4-2)25-19(24-17)22-14-10-12-16(13-11-14)26-15-8-6-5-7-9-15;/h5-13H,3-4H2,1-2H3,(H3,20,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUCUVNXFUXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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